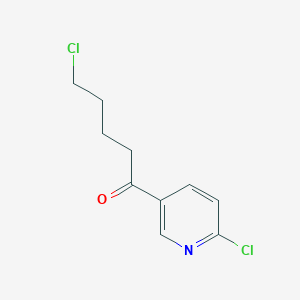

2-Chloro-5-(5-chlorovaleryl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of naturally occurring compounds, including vitamins, coenzymes, and alkaloids. scbt.com Its presence is also prominent in a multitude of synthetic pharmaceuticals and agrochemicals. scbt.com The unique properties of the pyridine scaffold, such as its polarity, ability to form hydrogen bonds, and its basic nature, contribute to its significance in medicinal chemistry. chemicalbook.com These characteristics can enhance the solubility and bioavailability of drug candidates.

In modern organic synthesis, pyridine derivatives serve as crucial precursors and reagents. google.com The nitrogen atom in the ring alters the electron distribution, making the pyridine nucleus susceptible to various chemical transformations. chemicalbook.com This allows chemists to readily introduce different functional groups and build complex molecular architectures. chemicalbook.com Consequently, the pyridine scaffold is found in numerous FDA-approved drugs, highlighting its importance in the discovery of new therapeutic agents. google.com

Overview of Halogenated Pyridines as Key Synthetic Intermediates and Lead Compounds

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring creates a class of compounds known as halogenated pyridines. These compounds are of paramount importance as they serve as key synthetic intermediates. nih.gov The carbon-halogen bond is a versatile functional group that can participate in a wide range of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity is fundamental for diversifying chemical structures during the drug discovery process. nih.gov

Regioselective halogenation of the pyridine ring is a critical aspect of their synthesis, as the position of the halogen atom dictates the subsequent chemical transformations. nih.gov Halogenated pyridines are not only valuable as building blocks but can also be integral components of bioactive molecules themselves. The presence of a halogen can significantly impact a molecule's pharmacological profile, including its binding affinity, metabolic stability, and membrane permeability. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in some aspect of their production. nih.gov

Contextualizing 2-Chloro-5-(5-chlorovaleryl)pyridine within Contemporary Chemical Research

This compound is a specific halogenated pyridine derivative. Its systematic IUPAC name is 1-(6-chloro-3-pyridinyl)-5-chloropentan-1-one. chemicalbook.com This structure features a pyridine ring substituted with a chlorine atom at the 2-position and a 5-chlorovaleryl group at the 5-position.

| Property | Value |

|---|---|

| Molecular Formula | C10H11Cl2NO chemicalbook.com |

| Molecular Weight | 232.11 g/mol chemicalbook.com |

| CAS Number | 914203-39-7 chemicalbook.com |

While extensive research on the broader class of halogenated pyridines is well-documented, specific studies detailing the synthesis, properties, and applications of this compound are not widely available in publicly accessible literature. Based on its chemical structure, which combines a halogenated pyridine core with a reactive acyl chloride functional group, it is likely utilized as a specialized intermediate in multi-step organic synthesis. The two chlorine atoms provide distinct sites for further chemical modification, potentially in the synthesis of more complex pharmaceutical or agrochemical target molecules. However, without specific research findings, its precise role in contemporary chemical research remains largely undocumented in the available scientific databases.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(6-chloropyridin-3-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-6-2-1-3-9(14)8-4-5-10(12)13-7-8/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUJSODYRNBTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641812 | |

| Record name | 5-Chloro-1-(6-chloropyridin-3-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-39-7 | |

| Record name | 5-Chloro-1-(6-chloropyridin-3-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 5 Chlorovaleryl Pyridine

Retrosynthetic Analysis of 2-Chloro-5-(5-chlorovaleryl)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the carbonyl group of the acyl chain. This bond is typically formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.

This disconnection breaks the target molecule into two key synthons:

A 2-chloropyridine (B119429) moiety, which acts as the nucleophilic aromatic component.

A 5-chlorovaleryl acylium cation , which serves as the electrophile.

(Image depicting the retrosynthetic disconnection of the target molecule into 2-chloropyridine and 5-chlorovaleryl chloride)

Synthesis of Precursor Building Blocks

The successful synthesis of the target compound hinges on the efficient preparation of its constituent parts: the 2-chloropyridine scaffold and the 5-chlorovaleryl chloride acylating agent.

Preparation of 2-Chloropyridine Derivatives

2-Chloropyridine is a crucial heterocyclic intermediate. chempanda.com Several methods exist for its synthesis, starting from readily available pyridine or its derivatives.

From Pyridine-N-Oxide: A common and high-yielding method involves the N-oxidation of pyridine, followed by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). dissertationtopic.net This method is often preferred as it avoids the formation of multiple isomers that can result from the direct chlorination of pyridine.

From 2-Hydroxypyridine: 2-Hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone, can be converted to 2-chloropyridine by reacting it with phosphoryl chloride. chempanda.com

Direct Chlorination: The direct reaction of pyridine with chlorine gas is also possible but tends to produce a mixture of chlorinated pyridines, including 2,6-dichloropyridine, requiring further separation. chempanda.com

Cyclization Routes: Certain 2-chloropyridine derivatives can be prepared through the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com

| Starting Material | Reagent(s) | Key Advantage |

| Pyridine | 1. Oxidizing Agent (e.g., H₂O₂) 2. POCl₃ or PCl₅ | High yield and regioselectivity |

| 2-Hydroxypyridine | POCl₃ | Utilizes a common pyridine derivative |

| Pyridine | Cl₂ | Direct, one-step process |

| 1,3-Butadiene Derivatives | HCl | Constructs the ring and chlorinates simultaneously |

Synthetic Routes for 5-Chlorovaleryl Moiety Precursors

The second key component is the five-carbon acyl chain with a terminal chlorine atom. This is most commonly introduced using 5-chlorovaleryl chloride.

5-Chlorovaleryl chloride is a bifunctional compound, containing both a reactive acyl chloride and an alkyl chloride. guidechem.com Its synthesis can be approached from several different starting materials.

From 1,4-Dichlorobutane: A multi-step industrial process begins with 1,4-dichlorobutane. chemicalbook.comchemicalbook.com This involves a nucleophilic substitution with sodium cyanide to form 5-chlorovaleronitrile, followed by acidic hydrolysis to yield 5-chlorovaleric acid. google.comgoogle.com The final step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

From δ-Valerolactone: An alternative route involves the ring-opening and chlorination of δ-valerolactone. This can be achieved by heating the lactone with reagents such as hydrogen chloride and triphosgene. chemicalbook.com

From 5-Chlorovaleric Acid: If 5-chlorovaleric acid is available, it can be directly converted to 5-chlorovaleryl chloride by reaction with thionyl chloride, often with gentle heating. google.com This is a straightforward and high-yielding conversion.

| Starting Material | Key Steps | Reagents | Typical Yield |

| 1,4-Dichlorobutane | 1. Cyanation 2. Hydrolysis 3. Chlorination | 1. NaCN 2. HCl, H₂O 3. SOCl₂ | Moderate (multi-step) |

| δ-Valerolactone | Ring-opening chlorination | HCl, Triphosgene | ~80% chemicalbook.com |

| 5-Chlorovaleric Acid | Carboxylic acid to acyl chloride conversion | SOCl₂ | >95% (for this step) google.com |

Direct Synthetic Routes to this compound

With both precursors in hand, the final step is to join them to form the target molecule.

Acylation Reactions Involving Pyridine Scaffolds

The formation of this compound is accomplished through the acylation of the 2-chloropyridine ring with 5-chlorovaleryl chloride. This reaction is a classic example of a Friedel-Crafts acylation.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophilic substitution than benzene. The presence of an electron-withdrawing chlorine atom at the 2-position further deactivates the ring. Consequently, a strong Lewis acid catalyst is required to facilitate the reaction.

Reaction Mechanism:

Activation: The Lewis acid (e.g., aluminum chloride, AlCl₃) coordinates to the chlorine atom of the 5-chlorovaleryl chloride, making the carbonyl carbon significantly more electrophilic and facilitating the formation of an acylium ion.

Nucleophilic Attack: The π-electron system of the 2-chloropyridine ring attacks the activated acylium ion. The chlorine atom at the C-2 position and the ring nitrogen at the N-1 position direct the incoming electrophile primarily to the C-5 position.

Rearomatization: The resulting intermediate, a sigma complex, loses a proton to regenerate the aromaticity of the pyridine ring, yielding the final product, this compound.

| Component | Function | Example |

| Aromatic Substrate | Nucleophile | 2-Chloropyridine |

| Acylating Agent | Electrophile Precursor | 5-Chlorovaleryl Chloride |

| Catalyst | Activates the Acylating Agent | Aluminum Chloride (AlCl₃) |

| Solvent | Reaction Medium | Dichloromethane, 1,2-dichloroethane |

This synthetic approach, grounded in a clear retrosynthetic strategy and well-established reaction methodologies for precursor synthesis, provides a reliable pathway to this compound.

Advanced Synthetic Techniques and Process Optimization

Modern organic synthesis places a strong emphasis on the development of efficient, safe, and environmentally benign processes. For a compound like this compound, several advanced techniques can be employed to optimize its synthesis.

Catalytic Approaches in Pyridine Derivative Synthesis

Catalysis is a cornerstone of green and efficient chemical synthesis. rsc.org In the context of pyridine derivatives, transition metal catalysts are pivotal. acsgcipr.org Metals such as palladium, copper, iron, and rhodium are widely used to facilitate reactions that would otherwise require harsh conditions. acsgcipr.orgthieme-connect.comproquest.com For the synthesis of the target molecule, a catalytic approach could be employed in a Friedel-Crafts-type acylation. While traditional Friedel-Crafts acylations often use stoichiometric amounts of strong Lewis acids like AlCl₃, catalytic variants using more environmentally benign and recyclable catalysts are being developed. fiveable.menih.govwikipedia.orgmdpi.com

Furthermore, metal-catalyzed cross-coupling reactions, as mentioned previously, are inherently catalytic processes. mdpi.com The development of highly active catalysts allows for very low catalyst loadings, which is both economically and environmentally advantageous. The choice of ligand for the metal catalyst is also crucial in controlling the reactivity and selectivity of the reaction. nih.gov Terpyridine-based ligands, for instance, can stabilize transition metals in various oxidation states and promote C-C bond formation. rsc.orgnih.gov

Continuous Flow Reaction Methodologies for Halogenated Pyridines

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.govorganic-chemistry.orgrsc.orgacs.org These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for straightforward scalability. organic-chemistry.orgrsc.org

For the synthesis of halogenated pyridines, continuous flow methods are particularly relevant. nih.govrsc.org Halogenation reactions are often highly exothermic and can be difficult to control in large batches. rsc.org By performing these reactions in a microreactor, the heat generated is rapidly dissipated, preventing runaway reactions and improving selectivity. rsc.org Similarly, reactions involving organometallic intermediates, which are common in pyridine functionalization, can be performed more safely and efficiently in a flow system. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. nih.govorganic-chemistry.org

Principles of Green Chemistry in Synthetic Route Development

The principles of green chemistry provide a framework for designing more sustainable chemical processes. rasayanjournal.co.inresearchgate.netbiosynce.comnih.gov When developing a synthetic route for this compound, several of these principles can be applied.

One key principle is the use of catalysis over stoichiometric reagents to minimize waste. rsc.org As discussed, employing catalytic methods for the synthesis of the target compound would be a significant step towards a greener process. Another principle is the use of safer solvents or even solvent-free conditions. rasayanjournal.co.inbiosynce.com Research into pyridine synthesis has explored the use of greener solvents like water or ionic liquids, as well as techniques like ball milling which can be performed without a solvent. rasayanjournal.co.inbiosynce.com

Energy efficiency is another important consideration. Microwave-assisted synthesis and ultrasonication are two techniques that can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.netnih.govnih.gov Finally, the concept of atom economy, which aims to maximize the incorporation of starting materials into the final product, can be addressed by choosing synthetic routes that minimize the formation of byproducts. rsc.org Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are an excellent example of atom-economical synthesis. rasayanjournal.co.inresearchgate.netnih.gov

The following table outlines the application of green chemistry principles to the synthesis of pyridine derivatives:

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Use of transition metal or biocatalysts for C-C bond formation and other transformations. rsc.org | Reduced waste, milder reaction conditions, and increased efficiency. |

| Safer Solvents/Solvent-Free Conditions | Employing water, ionic liquids, or mechanochemical methods like ball milling. rasayanjournal.co.inbiosynce.com | Reduced environmental impact and potential for easier product isolation. |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to accelerate reactions. rasayanjournal.co.innih.gov | Shorter reaction times and lower energy consumption. |

| Atom Economy | Designing synthetic routes with high atom economy, such as multicomponent reactions. researchgate.netnih.gov | Minimized waste and more efficient use of resources. |

Analytical Techniques for Isolation and Purification of this compound

The isolation and purification of the final product are critical steps in any synthetic process to ensure the desired level of purity. For a compound like this compound, a combination of analytical techniques would be employed.

Following the synthesis, the crude product would likely be subjected to a series of extraction and washing steps to remove impurities. The purification of pyridine and its derivatives can often be achieved through distillation, especially if the impurities have significantly different boiling points. google.com However, for non-volatile impurities, crystallization is a powerful purification technique. google.com The choice of solvent for crystallization is crucial and would be determined experimentally to maximize the yield of pure crystals.

Chromatographic techniques are also widely used for the purification of organic compounds. Column chromatography, using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase, can be effective in separating the target compound from byproducts with different polarities. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.

Once the compound is purified, its identity and purity must be confirmed using various analytical methods. Gas Chromatography (GC) and HPLC are commonly used to assess the purity of a sample. cdc.gov To confirm the structure of the compound, spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the molecular structure. Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound. cdc.gov Infrared (IR) spectroscopy could confirm the presence of key functional groups, such as the carbonyl group of the ketone. researchgate.netrsc.org For solid samples, X-ray crystallography could provide unambiguous proof of the structure.

The following table lists the analytical techniques and their roles in the isolation and characterization of this compound:

| Technique | Purpose |

|---|---|

| Distillation | Purification based on differences in boiling points. google.com |

| Crystallization | Purification of solid compounds based on differences in solubility. google.com |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. |

| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of components in a mixture. cdc.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. cdc.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.netrsc.org |

| X-ray Crystallography | Determination of the three-dimensional crystal structure of a solid. |

Chemical Reactivity and Transformational Chemistry of 2 Chloro 5 5 Chlorovaleryl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-Chloro-5-(5-chlorovaleryl)pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic, further influenced by the presence of a chloro and an acyl group, governs its susceptibility to nucleophilic and electrophilic attacks.

Nucleophilic Aromatic Substitution Reactions of the Pyridine Chloride

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex). This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. wikipedia.orgresearchgate.net The presence of the electron-withdrawing 5-chlorovaleryl group is expected to further enhance the electrophilicity of the C-2 position, thereby increasing the rate of substitution.

Common nucleophiles that react with 2-chloropyridine (B119429) derivatives include amines, alkoxides, and thiols. For instance, 2-chloropyridines readily react with various amines to yield 2-aminopyridine (B139424) derivatives. researchgate.netthieme-connect.de These reactions are often carried out under thermal conditions or with microwave assistance to improve yields and reduce reaction times.

Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridine Derivatives

| Electrophile | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine (B43025) | N-Phenylpiperazine | Not specified | 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine | researchgate.net |

| 2-Chloropyridine | Various amines | KF/water | 2-Aminopyridine derivatives | researchgate.net |

The reactivity order for halogens in SNAr reactions on pyridine systems is typically F > Cl > Br > I, which is consistent with the rate-determining step being the initial attack of the nucleophile. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

In stark contrast to its reactivity towards nucleophiles, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom reduces the electron density of the ring, making it less attractive to electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene. uoanbar.edu.iq

The subject molecule, this compound, possesses two additional deactivating groups: the chloro substituent and the acyl group. Both of these are electron-withdrawing and will further decrease the electron density of the pyridine ring, rendering electrophilic aromatic substitution exceptionally difficult. Reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such highly deactivated pyridine rings. wikipedia.org If an electrophilic substitution were to occur under extremely harsh conditions, it would be directed to the C-3 or C-5 positions, which are the least deactivated positions in the pyridine ring. However, for this specific molecule, such reactions are not practically observed.

Reactivity of the Chlorovaleryl Side Chain

The side chain of this compound offers two primary sites for chemical transformation: the aliphatic chloro group and the ketone functionality.

Nucleophilic Substitution Reactions at the Aliphatic Chloro Group

The terminal chlorine atom on the valeryl side chain is an aliphatic halide and is susceptible to nucleophilic substitution reactions (SN1 and SN2). The mechanism will depend on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, unhindered nucleophiles will favor an SN2 pathway, while weaker nucleophiles in polar protic solvents might favor an SN1 mechanism, although the formation of a primary carbocation is generally unfavorable.

A notable industrial application involving a similar reactive site is the synthesis of the insecticide Imidacloprid. A key precursor for this synthesis is 2-chloro-5-(chloromethyl)pyridine (B46043), where a chloro group on a methyl side chain is displaced by an amine. researchgate.netgoogle.comchemicalbook.comgoogle.com This highlights the reactivity of a chloro group on a side chain attached to the 5-position of a 2-chloropyridine ring.

For this compound, reaction with a suitable difunctional nucleophile could lead to intramolecular cyclization. For example, if the ketone is first converted to an amine, subsequent intramolecular nucleophilic substitution of the aliphatic chloride could form a cyclic structure.

Table 2: Examples of Nucleophilic Substitution on the Side Chain of 2-Chloro-5-(halomethyl)pyridines

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine | Ethylenediamine | Not specified | N-(2-Chloro-5-pyridylmethyl)ethylenediamine | chemicalbook.com |

| 2-Chloro-5-(chloromethyl)pyridine | 2-Nitroiminoimidazolidine | Acetonitrile, K2CO3 | Imidacloprid | chemicalbook.com |

Chemical Transformations of the Ketone Functionality

The ketone group in the side chain is a versatile functional group that can undergo a variety of transformations.

One of the most common reactions is its reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then serve as a handle for further functionalization. For example, reduction of 2-chloro-5-pyridinecarbonyl chloride with NaBH₄ yields 2-chloro-5-hydroxymethylpyridine. chemicalbook.com

Alternatively, the carbonyl group can be completely removed through deoxygenation reactions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, converts the ketone into a methylene (B1212753) group (-CH₂-). wikipedia.orgbyjus.compharmaguideline.comyoutube.com This reaction is suitable for base-stable compounds. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) achieves the same transformation but is performed under strongly acidic conditions, which might affect the pyridine ring.

Table 3: Common Reductions of Ketones

| Reaction Name | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Mild and efficient | chemicalbook.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane (Methylene group) | Basic conditions | wikipedia.orgbyjus.com |

Oxidation Reactions and Products of this compound

Oxidation of this compound can occur at several positions, depending on the oxidant and reaction conditions.

The pyridine nitrogen is susceptible to oxidation, typically with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form the corresponding N-oxide. wikipedia.orgepo.orgchempanda.comnih.gov The formation of 2-chloropyridine-N-oxide is a well-documented reaction. epo.org This transformation can alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent reactions.

The ketone functionality can also undergo oxidation in a process known as the Baeyer-Villiger oxidation. wikipedia.orgrsc.orgorganic-chemistry.orgsigmaaldrich.comresearchgate.net This reaction uses peroxy acids (like m-CPBA) or hydrogen peroxide to insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The regioselectivity of this oxidation depends on the migratory aptitude of the groups attached to the carbonyl carbon. Generally, more substituted groups migrate preferentially. In the case of this compound, the oxygen would likely insert between the carbonyl carbon and the pyridine ring, yielding an ester.

Oxidation of the aliphatic side chain is also possible under more vigorous conditions, but this would likely lead to a mixture of products due to the cleavage of C-C bonds.

Reduction Reactions and Derivatives of this compound

No specific research data was found detailing the reduction of this compound. Therefore, a data table of reduction products and reaction conditions cannot be provided.

Derivatization Strategies for Structural Modification

Specific derivatization strategies for this compound have not been documented in the available scientific literature. Consequently, detailed research findings for the following subsections are unavailable.

Synthesis of Novel Analogs through Halogen Exchange

There are no published studies on the halogen exchange reactions specifically involving this compound. This includes the substitution of the chlorine atom on the pyridine ring or the chlorine atom on the valeryl chain.

Functionalization of the Valeryl Chain

Information regarding the specific functionalization of the valeryl chain of this compound is absent from the scientific record. This includes reactions that modify the ketone or the terminal chloride of the five-carbon chain.

Cyclization Reactions to Form Fused Heterocyclic Systems

No literature could be found that describes the use of this compound as a precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Spectroscopic and Structural Characterization of 2 Chloro 5 5 Chlorovaleryl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For 2-Chloro-5-(5-chlorovaleryl)pyridine, the anticipated ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the chlorovaleryl chain. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) would be critical for assigning each proton to its specific position in the molecule.

A hypothetical data table for the expected proton signals is presented below.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine H-3 | - | - | - | - |

| Pyridine H-4 | - | - | - | - |

| Pyridine H-6 | - | - | - | - |

| -CH₂- (alpha to C=O) | - | - | - | - |

| -CH₂- (beta to C=O) | - | - | - | - |

| -CH₂- (gamma to C=O) | - | - | - | - |

| -CH₂-Cl | - | - | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the five carbons of the pyridine ring and the five carbons of the chlorovaleryl side chain, including the carbonyl carbon.

A hypothetical data table for the expected carbon signals is presented below.

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C-2 | - |

| Pyridine C-3 | - |

| Pyridine C-4 | - |

| Pyridine C-5 | - |

| Pyridine C-6 | - |

| Carbonyl C=O | - |

| -CH₂- (alpha to C=O) | - |

| -CH₂- (beta to C=O) | - |

| -CH₂- (gamma to C=O) | - |

| -CH₂-Cl | - |

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in elucidating complex molecular structures. A COSY spectrum would reveal proton-proton couplings within the pyridine ring and along the aliphatic chain, helping to confirm the connectivity of the protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) stretching of the ketone, C-Cl stretching vibrations for both the aromatic and aliphatic chlorides, C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule.

A hypothetical data table for the expected FTIR absorption bands is presented below.

Interactive Data Table: Hypothetical FTIR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | - |

| Aromatic C-H | Stretching | - |

| Aliphatic C-H | Stretching | - |

| C=N (Pyridine) | Stretching | - |

| C=C (Pyridine) | Stretching | - |

| C-Cl (Aromatic) | Stretching | - |

| C-Cl (Aliphatic) | Stretching | - |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong infrared absorptions are observed for polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for observing the vibrations of the pyridine ring and the carbon backbone of the side chain.

A hypothetical data table for the expected Raman shifts is presented below.

Interactive Data Table: Hypothetical Raman Data for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring | Ring Breathing | - |

| C-C Backbone | Stretching | - |

| C-H | Bending/Stretching | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the behavior of similar compounds, such as other substituted 2-chloropyridones.

The primary fragmentation of carbonyl compounds like ketones is α-cleavage. In the case of this compound, this would involve the cleavage of the bonds adjacent to the carbonyl group in the 5-chlorovaleryl side chain. Another significant fragmentation pathway for aliphatic chains is β-cleavage. In appropriately substituted systems, a McLafferty rearrangement can also occur. For aromatic ketones, a common fragmentation involves the loss of the R group upon α-cleavage, followed by the loss of carbon monoxide (CO). In the mass spectra of substituted 2-chloro-pyridones, a bicyclic ion has been observed to be very stable, which then loses a chlorine atom. jcsp.org.pk

Based on these principles, the expected fragmentation of this compound would involve initial cleavages at the acyl group and subsequent fragmentation of the pyridine ring and the alkyl chain.

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|

| [M]+• | 247/249/251 | Molecular Ion |

| [M-Cl]+ | 212/214 | Loss of a chlorine atom from the valeryl chain |

| [C5H3ClNCO]+ | 126/128 | Cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) |

| [C5H4ClN]+• | 113/115 | Cleavage of the entire chlorovaleryl side chain |

| [C4H8Cl]+ | 91/93 | Fragmentation of the chlorovaleryl side chain |

X-ray Crystallography for Solid-State Structure Determination of Related Pyridine Compounds

For instance, the crystal structure of 2-chloro-5-(chloromethyl)pyridine (B46043) reveals an almost planar molecule. nih.govresearchgate.net In its crystal lattice, molecules are connected through intermolecular C—H···N hydrogen bonds, forming dimers. nih.govresearchgate.net Similarly, the analysis of 5-chloropyridine-2,3-diamine (B1270002) shows that the molecule is nearly planar, and in the crystal, the molecules pack into spiral hydrogen-bonded columns with offset face-to-face π-stacking. iucr.org The study of 2-amino-5-chloropyridine (B124133) and 2-amino-3-chloropyridine (B188170) also highlights the presence of centrosymmetric head-to-tail Namine—H···Npyr hydrogen bonding, forming dimers in a herringbone formation. iucr.org These examples underscore the importance of hydrogen bonding and π-stacking in the crystal structures of chloropyridine derivatives.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine | Monoclinic | P21/c | a = 4.0770(8) Å, b = 10.322(2) Å, c = 16.891(3) Å, β = 95.95(3)° |

| 5-chloropyridine-2,3-diamine | Not Specified | Not Specified | The molecule is nearly planar with an r.m.s deviation from the mean plane of all non-hydrogen atoms of 0.013 (3) Å. |

| 2-amino-5-chloropyridine | Not Specified | Not Specified | Features centrosymmetric head-to-tail Namine—H···Npyr hydrogen bonding with a donor-acceptor distance of 3.031 (2) Å. |

| 2-amino-3-chloropyridine | Not Specified | Not Specified | Features a herringbone packing with centrosymmetric head-to-tail Namine—H···Npyr hydrogen-bonded dimer with a donor-acceptor distance of 3.051 (5) Å. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For pyridine and its derivatives, the UV spectrum typically arises from n→π* and π→π* transitions.

The introduction of a chlorine atom and an acyl group into the pyridine ring, as in this compound, is expected to influence the position and intensity of these absorption bands. Halogen substituents can cause a bathochromic (red) shift of the π→π* bands due to their electron-donating mesomeric effect and a hypsochromic (blue) shift of the n→π* band due to their electron-withdrawing inductive effect. The carbonyl group of the chlorovaleryl substituent will also introduce its own n→π* and π→π* transitions. The UV-Vis spectrum of 2-chloro-5-nitropyridine (B43025), a related compound, has been documented, indicating that such derivatives are active in the UV-Vis region. nih.gov

| Compound Type | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Pyridine | ~170, ~200, ~250 | π→π |

| Pyridine | ~270 | n→π |

| Chloropyridines | Shifted from parent pyridine | π→π* and n→π |

| Aryl Ketones | ~240, ~280 | π→π and n→π* |

Computational and Theoretical Studies on 2 Chloro 5 5 Chlorovaleryl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric, electronic, and spectroscopic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for these investigations.

The optimization of molecular geometry is a crucial first step in computational analysis, providing insights into the most stable three-dimensional arrangement of atoms. For pyridine (B92270) derivatives, both DFT and HF methods are commonly employed to determine optimized structural parameters.

For instance, studies on compounds like 2-chloro-5-nitropyridine (B43025) have utilized DFT (with B3LYP and B3PW91 functionals) and HF methods with various basis sets (e.g., 6-31+G(d,p) and 6-311++G(d,p)) to calculate bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations can reveal how substituents, such as the chloro and nitro groups, influence the geometry of the pyridine ring. researchgate.net Similar approaches could be applied to 2-Chloro-5-(5-chlorovaleryl)pyridine to understand the conformational preferences of the 5-chlorovaleryl side chain and its electronic interaction with the 2-chloropyridine (B119429) core.

Table 1: Representative Optimized Geometrical Parameters for a Related Pyridine Derivative (2-chloro-5-nitrotoluene) calculated using DFT and HF methods.

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Bond Length (Å) | ||

| C1-C2 | 1.392 | 1.405 |

| Bond Angle (°) | ||

| C2-C1-C6 | 117.00 | 117.58 |

Data adapted from a study on 2-chloro-5-nitrotoluene. jocpr.com

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

In studies of 2-chloro-5-nitropyridine, the energies of the HOMO and LUMO were calculated to show that charge transfer can occur within the molecule. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more easily excitable and more reactive. For this compound, a similar analysis would be invaluable in predicting its chemical behavior, identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack, and understanding its electronic transitions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These predictions are instrumental in the assignment of experimental spectral bands to specific molecular vibrations.

For related compounds like 2-chloro-5-nitropyridine and 2-chloroquinoline-3-carboxaldehyde, theoretical vibrational frequencies have been calculated using DFT and HF methods. researchgate.netnih.gov The calculated frequencies are often scaled to better match experimental data, accounting for the neglect of anharmonicity in the theoretical models. jocpr.comnih.gov A similar computational study on this compound would aid in the interpretation of its experimental IR and Raman spectra, providing a detailed understanding of its vibrational modes.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (2-chloroquinoline-3-carboxaldehyde).

| Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretch | 3050 | 3065 |

| C=O stretch | 1690 | 1705 |

| C-Cl stretch | 780 | 775 |

Frequencies are illustrative and based on data for 2-chloroquinoline-3-carboxaldehyde. nih.gov

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulations for this compound were not found in the surveyed literature, these techniques are powerful for exploring the conformational landscape and dynamic behavior of molecules. Molecular docking, a type of molecular modeling, has been used to study the interaction of novel 2-chloro-pyridine derivatives with biological targets, such as telomerase. nih.gov Such simulations could be employed to investigate the interaction of this compound with potential biological receptors, providing insights into its possible pharmacological applications.

Computational Prediction of Reactivity and Reaction Mechanisms

The reactivity of a molecule and the mechanisms of its reactions can be predicted using computational methods. The analysis of the electronic structure, particularly the frontier molecular orbitals, provides initial clues about reactivity. A molecule with a high-energy HOMO is a better electron donor, while one with a low-energy LUMO is a better electron acceptor.

For this compound, computational analysis could identify the most likely sites for chemical reactions. For instance, the carbonyl group in the chlorovaleryl side chain and the nitrogen atom in the pyridine ring are potential sites for nucleophilic and electrophilic interactions, respectively. Quantum chemical calculations can be used to model reaction pathways and determine activation energies, thereby predicting the most favorable reaction mechanisms.

In Silico Screening and Rational Drug Design Approaches for Derivatives

The exploration of this compound's therapeutic potential is significantly enhanced through the use of computational and theoretical studies, particularly in the realm of in silico screening and rational drug design. These approaches allow for the efficient identification of promising derivatives and the optimization of their interactions with biological targets, thereby accelerating the drug discovery process. By leveraging computational tools, researchers can predict the pharmacological properties of novel compounds based on the this compound scaffold, prioritizing the synthesis of candidates with the highest probability of success.

The core principle behind the rational design of derivatives of this compound is to systematically modify its chemical structure to improve its efficacy, selectivity, and pharmacokinetic profile. mdpi.com This process often begins with the identification of a biological target, followed by the use of computational methods to design molecules that can effectively interact with this target.

Virtual screening is a key component of this process, enabling the rapid assessment of large libraries of virtual compounds against a specific target. mdpi.com This can be broadly categorized into two main approaches: ligand-based virtual screening and structure-based virtual screening. Ligand-based methods utilize the knowledge of known active molecules to identify new compounds with similar properties, while structure-based methods rely on the three-dimensional structure of the biological target to guide the design of complementary ligands. nih.gov

A common workflow for the in silico screening and rational design of this compound derivatives might involve the following steps:

Target Identification and Validation: Identifying a biologically relevant target for which derivatives of this compound may have therapeutic potential.

Pharmacophore Modeling: Developing a pharmacophore model based on the known active ligands or the active site of the target. This model represents the essential steric and electronic features required for biological activity.

Virtual Library Design: Creating a virtual library of derivatives by modifying the this compound scaffold with various functional groups.

Virtual Screening: Screening the virtual library against the pharmacophore model or by docking the compounds into the active site of the target. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness.

Hit-to-Lead Optimization: Further refining the structure of the most promising hits to improve their potency and selectivity.

The following hypothetical data tables illustrate the type of information that would be generated during such a computational study.

Table 1: Virtual Screening of this compound Derivatives Against a Hypothetical Kinase Target

| Derivative | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Lipinski's Rule of 5 Violations |

| This compound | -7.2 | 15.8 | 0 |

| Derivative A | -8.5 | 2.1 | 0 |

| Derivative B | -9.1 | 0.9 | 0 |

| Derivative C | -6.8 | 22.5 | 1 |

| Derivative D | -8.9 | 1.5 | 0 |

Table 2: Predicted ADMET Properties of Selected Derivatives

| Derivative | Predicted Human Oral Absorption (%) | Predicted Blood-Brain Barrier Permeation | Predicted Ames Mutagenicity |

| This compound | 85 | High | Non-mutagenic |

| Derivative A | 92 | High | Non-mutagenic |

| Derivative B | 88 | Medium | Non-mutagenic |

| Derivative D | 95 | High | Non-mutagenic |

These tables showcase how in silico methods can be used to prioritize compounds for synthesis and biological evaluation. For instance, Derivative B shows a superior docking score and predicted inhibitory concentration (IC₅₀) compared to the parent compound, suggesting it may be a more potent inhibitor of the target kinase. Furthermore, the ADMET predictions in Table 2 indicate that the selected derivatives are likely to have favorable drug-like properties.

The rational design process is iterative, with the results of experimental testing feeding back into the computational models to refine and improve their predictive power. This synergy between computational and experimental approaches is crucial for the efficient discovery and development of novel therapeutics based on the this compound scaffold.

Applications of 2 Chloro 5 5 Chlorovaleryl Pyridine in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Diverse Chemical Entities

2-Chloro-5-(chloromethyl)pyridine (B46043) is a bifunctional organic compound, meaning it possesses two reactive sites: the chlorine atom on the pyridine (B92270) ring and the chlorine atom in the chloromethyl group. This dual reactivity makes it an exceptionally versatile intermediate in organic synthesis. The chlorine on the pyridine ring can be substituted through various nucleophilic aromatic substitution reactions, while the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This enables chemists to use it as a starting point for synthesizing a diverse range of more complex molecules. It is a key intermediate in the production of pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com

Building Block for the Construction of More Complex Organic Molecules

As a fundamental organic building block, 2-Chloro-5-(chloromethyl)pyridine provides a readily available pyridine scaffold. Pyridine rings are a common structural motif in many biologically active compounds. The two distinct chlorine atoms on the molecule can be selectively reacted under different conditions, allowing for a stepwise and controlled construction of complex molecular architectures. This strategic, sequential introduction of different substituents is a cornerstone of modern synthetic chemistry, enabling the creation of novel compounds with specific desired properties for various applications in medicinal and materials chemistry.

Precursor in the Synthesis of Pharmaceutical Intermediates

The pyridine structure is a vital component in numerous pharmaceutical agents. 2-Chloro-5-(chloromethyl)pyridine serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. ontosight.aichemicalbook.comgoogle.com Its ability to undergo diverse chemical transformations allows for the creation of complex molecules that form the core of active pharmaceutical ingredients (APIs). These intermediates are then further modified to produce final drug products. While the search results highlight its primary use in agrochemicals, the fundamental reactivity of the compound makes it a valuable precursor for creating the substituted pyridine structures found in some pharmaceuticals.

Intermediate in Agrochemical Development

The most significant and well-documented application of 2-Chloro-5-(chloromethyl)pyridine is in the agrochemical industry. ontosight.aichemicalbook.comgoogle.compmarketresearch.com It is a pivotal intermediate for a range of crop protection products, primarily due to its role in synthesizing the fourth generation of pesticides, which are noted for high efficacy and lower toxicity. agropages.com

Synthesis of Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)pyridine is a critical and indispensable intermediate for the synthesis of several major neonicotinoid insecticides. chemicalbook.comgoogle.compmarketresearch.com This class of insecticides targets the nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death. researchgate.net

Notable neonicotinoids synthesized from this intermediate include:

Imidacloprid : One of the most widely used insecticides globally, its synthesis heavily relies on 2-Chloro-5-(chloromethyl)pyridine. chemicalbook.comgoogle.compmarketresearch.comnih.gov

Acetamiprid : Another key neonicotinoid insecticide, with 2-Chloro-5-(chloromethyl)pyridine being a primary precursor in its manufacturing process. chemicalbook.comgoogle.comchemicalbook.com

Thiacloprid : The synthesis of this insecticide also utilizes 2-Chloro-5-(chloromethyl)pyridine as a starting intermediate. chemicalbook.comgoogle.com

Nitenpyram : This compound is also synthesized using 2-Chloro-5-(chloromethyl)pyridine as a key intermediate. chemicalbook.comgoogle.com

The general synthetic route involves reacting the chloromethyl group of 2-Chloro-5-(chloromethyl)pyridine with an appropriate amine-containing compound to build the final insecticide molecule.

Table 1: Neonicotinoid Insecticides Derived from 2-Chloro-5-(chloromethyl)pyridine

| Insecticide | Status |

|---|---|

| Imidacloprid | Widely used globally pmarketresearch.comagropages.com |

| Acetamiprid | Key commercial insecticide google.comchemicalbook.com |

| Thiacloprid | Important synthetic derivative chemicalbook.comgoogle.com |

Development of Herbicides

While its primary role is in insecticides, the pyridine moiety is also present in many herbicides. 2-Chloro-5-(chloromethyl)pyridine can be used to synthesize 2-chloro-5-methylpyridine (B98176), which is a direct intermediate in the synthesis of certain herbicidal compounds. google.comepo.org For example, 2-chloro-5-methylpyridine can be further chlorinated to 2-chloro-5-trichloromethylpyridine. This compound is a key material in the preparation of herbicides like fluazifop-butyl, which is effective against grasses in broad-leaved crops. google.comepo.org Additionally, 2-chloro-5-(trifluoromethyl)pyridine, another derivative, is an intermediate for other herbicidal compounds. nih.govgoogle.com

Precursors for Fungicides and Bactericides

The versatile reactivity of pyridine derivatives also extends to the development of fungicides and bactericides. The substituted pyridine structure derived from 2-Chloro-5-(chloromethyl)pyridine can serve as a scaffold for molecules with fungicidal properties. For instance, fluorinated derivatives of methylpyridine, which can be synthesized from precursors like 2-chloro-5-methylpyridine, are used to create fungicides such as fluazinam. agropages.com This highlights the compound's role as a foundational element in the broader field of crop protection chemicals beyond insecticides.

Investigations into the Biological Activity of 2 Chloro 5 5 Chlorovaleryl Pyridine Derivatives

Antimicrobial Properties of Pyridine (B92270) Derivatives

The emergence of drug-resistant pathogens presents a significant challenge to global health, necessitating the discovery of novel antimicrobial agents. mdpi.com Pyridine derivatives have been identified as a promising class of compounds, with studies demonstrating their efficacy against a variety of microbial strains. mdpi.com The incorporation of different functional groups and heterocyclic systems onto the pyridine core has been shown to enhance their therapeutic properties. mdpi.com

Antibacterial Activity

Derivatives of pyridine have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In one study, a series of nicotinic acid benzylidene hydrazide derivatives were synthesized and screened for their antimicrobial properties. Compounds featuring nitro and dimethoxy substituents were found to be the most active against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Another study focused on hybrid chloro and dichloro-phenylthiazolyl-s-triazines, revealing that the introduction of electron-withdrawing groups and the use of amino (–NH–) or mercapto (–S–) linkers between the phenylthiazole and s-triazine moieties were promising for antibacterial activity. nih.gov Specifically, compounds 13b and 17b in the study showed potent activity against B. cereus, and compound 17b was found to be equipotent to penicillin against E. coli. nih.gov

Furthermore, research into alkyl pyridinol compounds, which are derivatives of the natural products anaephene A and B, has shown potent antibacterial activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com These compounds are believed to act by causing disruption and deformation of the bacterial membrane. mdpi.com

| Compound/Derivative Class | Test Organism | Activity Measurement | Result | Reference |

| Mannich bases (12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | MIC | 6.25–12.5 µg/mL | nih.gov |

| Chloro-phenylthiazolyl-s-triazine (17b) | E. coli | MIC | Equipotent to Penicillin | nih.gov |

| Alkyl Pyridinol (JC-01-074) | S. aureus | MIC | 16 µg/mL | mdpi.com |

| Isonicotinic acid hydrazides (with Br, OCH3, Cl groups) | Various bacteria | Antimicrobial activity | Better than Norfloxacin | nih.gov |

Antifungal Activity

The antifungal potential of pyridine derivatives has also been a key area of investigation. Studies have shown that certain structural features are crucial for activity. For example, a thiophene-pyridine compound demonstrated better antifungal activity than the standard drug Amphotericin B against Aspergillus fumigatus and Syncephalastrum racemosum, highlighting the importance of the pyridine nucleus. mdpi.com Similarly, Mannich pyrol-pyridine bases showed moderate activity against Aspergillus oryzae and Aspergillus fumigates. nih.gov

Compounds bearing specific substituents, such as chloro and hydroxy groups, have exhibited excellent activity against a range of fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov The introduction of a chlorine atom into chalcone (B49325) structures, which can be considered related pharmacophores, has also been shown to enhance bioactivity against microbial strains like C. albicans. mdpi.com

| Compound/Derivative Class | Test Organism | Activity Measurement | Result | Reference |

| Thiophene-pyridine compound (80) | Aspergillus fumigatus, Syncephalastrum racemosum | Antifungal Activity | Better than Amphotericin B | mdpi.com |

| Mannich bases (12, 15, 16, 17) | C. albicans, C. gabrata | MIC | 12.5 µg/mL | nih.gov |

| Benzimidazole derivatives with cyanopyridine | C. albicans, A. niger, A. clavatus | Antifungal Activity | "Very good to excellent" | nih.gov |

| Nicotinic acid benzylidene hydrazides (with nitro/dimethoxy groups) | C. albicans, A. niger | Antimicrobial Activity | Comparable to Fluconazole | nih.gov |

Antimalarial Potential of Related Pyridine Derivatives

Malaria remains a major global health issue, compounded by the spread of drug-resistant parasite strains. malariaworld.org Pyridine and its derivatives have emerged as privileged scaffolds in the search for novel antimalarial agents. malariaworld.orgbohrium.com These compounds are explored for their ability to inhibit crucial parasite functions, such as the biosynthesis of fatty acids, which are essential for the survival of Plasmodium falciparum. bohrium.comtandfonline.com

Several studies have synthesized and evaluated pyridine derivatives for their activity against malaria parasites. In one such study, novel pyridine-containing fosmidomycin (B1218577) derivatives were designed and found to be highly potent inhibitors of P. falciparum DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase), with EC50 values as low as 170 nM against multidrug-resistant strains. nih.gov Another investigation synthesized two series of pyridine derivatives and tested them in vivo against Plasmodium berghei. bohrium.comtandfonline.com The most active compounds, 2a, 2g, and 2h, inhibited parasite multiplication by 80-91% at a dose of 50 µmol/kg. bohrium.comtandfonline.com Compound 2g also showed promising in vitro activity against a chloroquine-resistant P. falciparum strain with an IC50 value of 0.0402 µM. bohrium.comtandfonline.com

| Compound/Derivative | Malaria Strain | Activity Measurement | Result | Reference |

| Pyridine-fosmidomycin derivative (4p) | P. falciparum (Dd2, resistant) | EC50 | 170 nM | nih.gov |

| Pyridine-fosmidomycin derivative (4m) | P. falciparum (Dd2, resistant) | EC50 | 180 nM | nih.gov |

| Pyridine derivative (2g) | P. falciparum (RKL9, resistant) | IC50 | 0.0402 µM | bohrium.comtandfonline.com |

| Pyridine derivative (2g) | P. berghei (ANKA, sensitive) | % Inhibition | 91% | bohrium.comtandfonline.com |

| Pyridine derivative (2a) | P. berghei (ANKA, sensitive) | % Inhibition | 90% | bohrium.comtandfonline.com |

Neurotropic Effects of Pyridine-Based Compounds

Pyridine-based compounds have been investigated for their effects on the central nervous system (CNS), with many derivatives showing potential as anticonvulsant, sedative, and anxiolytic agents. jchemrev.comnih.gov Their mechanism of action often involves interaction with various CNS receptors, including GABA-A and NMDA receptors. jchemrev.comjchemrev.com

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs with improved efficacy is ongoing. mdpi.comjocpr.com Pyridine derivatives have been identified as a promising area of research, with many analogs demonstrating anticonvulsant properties by targeting different receptors and ion channels, such as by enhancing GABAergic inhibition. jchemrev.comjchemrev.com

Studies on various substituted 1,4-dihydropyridine (B1200194) derivatives showed significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsion models in rats. jocpr.com In another study, new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit were synthesized and evaluated. mdpi.com The most active compounds were studied in a thiosemicarbazide (B42300) (TSC) seizure model, where they increased the latency of seizures by 1.5 to 4.37 times compared to the control group. mdpi.com Research on 6-amino-2-thioalkyl-4-phenylnicotinate derivatives also demonstrated high anticonvulsant activity through antagonism with pentylenetetrazole. nih.gov

| Compound/Derivative Class | Test Model | Key Finding | Reference |

| Bicyclic pyridine-triazole hybrids | Thiosemicarbazide (TSC) seizures | Increased seizure latency by 1.5–4.37 times | mdpi.com |

| 6-amino-2-thioalkyl-4-phenylnicotinates | Pentylenetetrazole (PTZ) antagonism | Demonstrated high anticonvulsant activity | nih.gov |

| 1,4-Dihydropyridine derivatives | Maximal Electroshock (MES) & PTZ | Found to exhibit anticonvulsant activity | jocpr.com |

| Imidazo[1,2-a]pyridine derivatives | Not specified | Active pharmacophore with anticonvulsant properties | jchemrev.com |

Sedative and Anxiolytic Effects

The sedative and anxiolytic (anti-anxiety) properties of pyridine-based compounds are also of significant interest. Some pyridine alkaloids, such as those isolated from the leaves of Senna multijuga, have been used traditionally as sedatives. nih.gov Nicotine, a well-known pyridine alkaloid, exhibits a dual profile, acting as a stimulant at low doses and a sedative at higher doses. wikipedia.org

Modern synthetic derivatives have shown more targeted effects. For instance, certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives demonstrated significant anxiolytic activity, with some being about four times more potent than diazepam in psychotropic studies. nih.gov These compounds also exhibited pronounced sedative effects. nih.gov Similarly, a study of bicyclic pyridine-based hybrids found that several compounds displayed notable anxiolytic activity in the elevated plus-maze test, a model for anxiety-related behaviors. mdpi.com Another class of compounds, pentacyclic benzodiazepine (B76468) derivatives (PBDTs), which incorporate other heterocyclic systems, also showed potent sedative and anxiolytic effects, with one derivative (PBDT 13) showing potency comparable to diazepam. mdpi.com

| Compound/Derivative Class | Test Model/Observation | Key Finding | Reference |

| 6-amino-2-thioalkyl-4-phenylnicotinates | Psychotropic studies | Significant anxiolytic activity (~4x diazepam) and pronounced sedative effects | nih.gov |

| Bicyclic pyridine-triazole hybrids (7m, 7g, 7j) | Elevated plus maze | Pronounced anxiolytic activity | mdpi.com |

| Pentacyclic benzodiazepine derivative (PBDT 13) | Pentobarbital-induced hypnotic model | Significant sedative effects, comparable to diazepam | mdpi.com |

| Pentacyclic benzodiazepine derivative (PBDT 13) | Elevated plus maze | Significant anxiolytic effects, comparable to diazepam | mdpi.com |

Antidepressant Activity

The therapeutic potential of pyridine derivatives as antidepressant agents has been a significant area of research. nih.govjchemrev.com Studies have explored various substituted pyridine compounds, evaluating their efficacy through established preclinical models such as the Forced Swim Test (FST) and Tail Suspension Test (TST). nih.gov These tests are widely used to screen for potential antidepressant activity by measuring the immobility time of rodents when placed in a stressful, inescapable situation; a reduction in immobility is indicative of an antidepressant-like effect. nih.gov

In one study, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated. nih.gov The research found that several of these compounds demonstrated notable antidepressant activity. nih.govmdpi.com For instance, compound 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) showed the most significant effect, reducing immobility time by 55.33% compared to the control group, an efficacy comparable to the well-known antidepressant drug fluoxetine. nih.gov

Structure-activity relationship (SAR) analyses from this study revealed that the nature and position of substituents on the aryl ring played a crucial role in the observed activity. Compounds featuring electron-withdrawing groups, such as chlorine (Cl), fluorine (F), and trifluoromethyl (CF3), generally exhibited higher antidepressant activity. The position of these substituents was also critical, with a para-substitution (p-position) on the phenyl ring leading to better activity compared to ortho- (o-) or meta- (m-) substitutions. nih.gov

Further investigations into other thioalkyl derivatives of pyridine have also reported statistically significant antidepressant effects. nih.gov These compounds were noted for a broad spectrum of neuropsychiatric applications, demonstrating anticonvulsant and anxiolytic properties alongside their antidepressant effects. nih.gov The mechanism for some pyridine derivatives is believed to involve the serotonergic system, as they can antagonize 5-hydroxytryptamine (5-HT2) receptors and inhibit serotonin (B10506) reuptake transporters (SERTs). jchemrev.com Specifically, the interaction with 5-HT receptors is suggested to be a key factor in their antidepressant action. jchemrev.comnih.gov

Table 1: Antidepressant Activity of Selected Pyridine Derivatives in Forced Swim Test (FST)

Compound Dose (mg/kg) Immobility Time (seconds, mean ± SEM) Significance vs. Control Control - 115.13 ± 7.32 - Fluoxetine 40 54.21 ± 5.16 p < 0.01 Compound 4i 40 51.43 ± 4.28 p < 0.01 Compound 4c (p-Cl) 40 68.73 ± 5.91 p < 0.01 Compound 4f (p-F) 40 72.54 ± 6.13 p < 0.01

Marine Antifouling Research Involving Pyridine Derivatives

Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses significant challenges to maritime industries. nih.govnih.gov In the search for environmentally benign alternatives to toxic, metal-based antifouling agents, various natural and synthetic compounds, including pyridine derivatives, have been investigated. nih.govrsc.org

Research has shown that certain pyridine-based compounds can deter the settlement of marine organisms. researchgate.net For example, triphenylborane-pyridine has been studied as an antifouling agent. The mechanism of action for many antifouling compounds involves inhibiting the settlement of the larval stages of fouling organisms, such as barnacles and mussels, or inhibiting the growth of marine bacteria and diatoms that form the initial biofilm. nih.govresearchgate.net

Computer-aided drug design (CADD) approaches have been utilized to predict the antifouling activities of various marine natural products and their derivatives. nih.gov Through these methods, indole (B1671886) and pyridine derivatives have been identified as promising leads for the development of novel antifouling agents. nih.gov The effectiveness of these compounds is often linked to their ability to interact with key biological pathways in fouling organisms. Some studies suggest that the antifouling mechanism may involve the inhibition of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission in the larval stages of many marine invertebrates. nih.gov

In one study, non-metal acrylate (B77674) boron polymers with pyridine-diphenylborane side chains were synthesized and showed excellent antifouling performance. rsc.org The antifouling mechanism was attributed to the hydrolysis of the hydrophobic side groups, which created a self-renewing surface that made it difficult for organisms to attach. rsc.org This highlights a strategy where the chemical structure of the pyridine derivative is designed not only for biological activity but also for controlled release and surface renewal, contributing to long-lasting and environmentally friendlier antifouling coatings. rsc.orgmdpi.com

Enzyme Inhibition Studies of Related Pyridine Compounds

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cell growth, proliferation, and survival. nih.govencyclopedia.pub In many cancer cells, HSP90 is overexpressed, making it an attractive target for cancer therapy. nih.govencyclopedia.pub Several heterocyclic compounds, including pyridine derivatives, have been investigated as potential HSP90 inhibitors. nih.govgoogle.com

The inhibition of HSP90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. encyclopedia.pubnih.gov Pyrazolo[3,4-b]pyridine derivatives have been reported as potent inhibitors of both HSP90α and HSP90β isoforms. nih.gov X-ray crystallography studies have confirmed that these compounds bind to the ATP-binding pocket in the N-terminal domain of HSP90, preventing its normal function. nih.gov

In a study focusing on ovarian cancer, a novel pyridine derivative, compound H42, was found to downregulate the expression of histone deacetylase 6 (HDAC6). nih.gov This led to an increase in the acetylation of HSP90, a post-translational modification known to disrupt its function. nih.gov The destabilization of HSP90 resulted in the degradation of client proteins like cyclin D1, causing cell cycle arrest and inhibiting cancer cell proliferation. nih.gov This demonstrates an indirect mechanism of affecting HSP90 function through the inhibition of another enzyme.

Table 2: HSP90 Inhibitory Activity of Selected Heterocyclic Compounds

Compound Class Example Compound Target Cancer Reported Effect Pyrazolo[3,4-b]pyridines Compound 54 Lung Cancer Potent antitumor effects in xenograft model. rsc.org 2-Aroylquinoline-5,8-diones Compound 26 General Cancer Cells IC50 = ~0.14 µM for cell growth inhibition. [7, 16] Pyridine Derivative Compound H42 Ovarian Cancer Inhibits HDAC6, leading to HSP90 acetylation and degradation of client proteins. mdpi.com

The complexity of neurodegenerative disorders like Alzheimer's disease (AD), which involves multiple pathological pathways, has spurred the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.net This strategy aims to design single molecules capable of modulating several key enzymes or receptors involved in the disease process. Pyridine scaffolds have been used in the design of inhibitors that simultaneously target acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.govresearchgate.netgoogle.com

These three targets are central to AD pathology:

AChE inhibition addresses the cholinergic deficit, which is linked to cognitive decline. mdpi.com

BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the main component of senile plaques. mdpi.com

GSK3β is a key kinase responsible for the hyperphosphorylation of tau protein, which forms neurofibrillary tangles. researchgate.net

A compound referred to as ZJQ-3F was developed as a multi-target inhibitor of AChE, BACE1, and GSK3β. nih.gov In preclinical studies using transgenic mouse models of AD, chronic administration of ZJQ-3F was shown to improve learning and memory, reduce Aβ deposition, decrease tau hyperphosphorylation, and improve synaptic function. nih.gov Enzymatic assays confirmed its balanced inhibitory activity against all three target enzymes. researchgate.net This multi-target approach, facilitated by the versatile pyridine structure, represents a promising strategy for developing more effective treatments for complex multifactorial diseases. nih.govgoogle.com

Elucidation of Biological Mechanisms of Action at the Molecular Level

Understanding the biological mechanisms of 2-Chloro-5-(5-chlorovaleryl)pyridine and its derivatives at the molecular level is key to optimizing their therapeutic potential. The pyridine ring is a versatile scaffold that, depending on its substitution pattern, can interact with a wide range of biological targets. ajrconline.orgresearchgate.net

In the context of antidepressant activity , the mechanism often involves interaction with neurotransmitter systems. nih.gov For some thieno[2,3-e]pyridine derivatives, molecular docking studies have shown significant interactions with residues of the 5-hydroxytryptamine 1A (5-HT1A) receptor. nih.gov This interaction is believed to be a primary driver of their antidepressant effects, as the 5-HT system is a well-established target for antidepressant drugs. jchemrev.comnih.gov The binding to these receptors can modulate serotonergic neurotransmission, leading to the alleviation of depressive symptoms. nih.gov

For enzyme inhibition , the mechanism is typically characterized by direct binding to the active site or an allosteric site of the target enzyme. In the case of HSP90 inhibitors , such as pyrazolo[3,4-b]pyridine derivatives, the compounds act as ATP-competitive inhibitors. nih.gov They occupy the ATP-binding pocket in the N-terminal domain of HSP90, which is essential for its chaperone activity. This inhibition triggers the ubiquitin-proteasome pathway to degrade HSP90 client proteins, many of which are crucial for cancer cell survival and proliferation. encyclopedia.pubnih.gov

In multi-target inhibition for conditions like Alzheimer's disease, the pyridine derivative is designed to fit into the active sites of multiple enzymes, such as AChE, BACE1, and GSK3β. nih.govresearchgate.net The activation of GSK3β can promote the expression of AChE and is also the primary kinase for tau hyperphosphorylation. researchgate.net Simultaneously, BACE1 is responsible for Aβ production. By inhibiting all three, a single compound can intervene in the cholinergic deficit, amyloid plaque formation, and neurofibrillary tangle development, showcasing a synergistic therapeutic effect. nih.govresearchgate.net

Finally, in antifouling applications , the mechanism can be multifaceted. It may involve the disruption of key physiological processes in marine organisms, such as neurotransmission through AChE inhibition in larvae. nih.gov Alternatively, as seen with pyridine-diphenylborane polymers, the mechanism can be physicochemical, involving the creation of a self-polishing surface that physically prevents organism attachment. rsc.org

Metabolic and Pharmacokinetic Research Aspects of Pyridine Compounds Excluding Clinical Human Data

In Vitro Metabolic Transformation Studies of Related Pyridine (B92270) Derivatives

The metabolic fate of pyridine derivatives is primarily governed by enzymatic processes that increase their water solubility to facilitate excretion. ontosight.ai In vitro studies using liver preparations, such as microsomes, are fundamental in elucidating these biotransformation pathways. frontiersin.orgnih.gov The primary metabolic reactions for pyridine compounds involve oxidation, hydroxylation, and conjugation. ontosight.ai